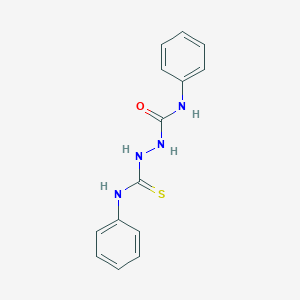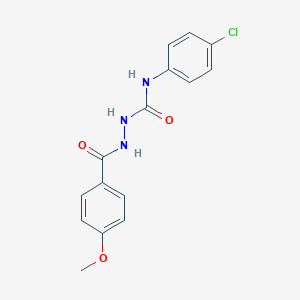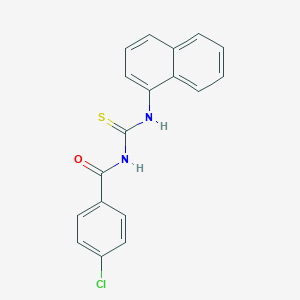![molecular formula C11H13N3O3S B324108 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B324108.png)
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes a carbamothioylhydrazinylidene group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the reaction of 2-methoxyphenyl acetate with a carbamothioylhydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which 4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate exerts its effects involves its interaction with specific molecular targets. The carbamothioylhydrazinylidene group is known to interact with metal ions in enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl benzoate
- 4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl acetate
Uniqueness
4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C11H13N3O3S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C11H13N3O3S/c1-7(15)17-9-4-3-8(5-10(9)16-2)6-13-14-11(12)18/h3-6H,1-2H3,(H3,12,14,18)/b13-6+ |
InChI Key |
NPSRQVVZJVKHTM-AWNIVKPZSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=S)N)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324026.png)
![4-[(4-benzoylphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324028.png)
![3-methyl-5-oxo-4-[(4-phenoxyphenyl)diazenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B324029.png)
![1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B324032.png)
![N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea](/img/structure/B324033.png)
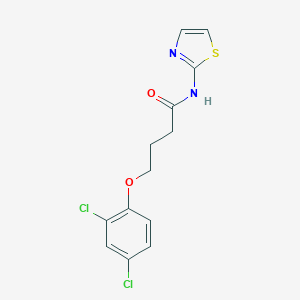
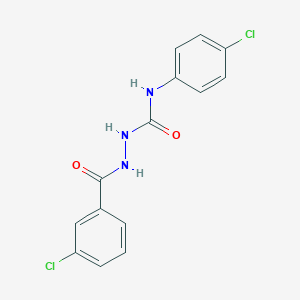
![4-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324039.png)
![4-chloro-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B324040.png)
![4-chloro-N-[(2-cyanophenyl)carbamothioyl]benzamide](/img/structure/B324042.png)
![4-chloro-N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B324043.png)
